molecular formula C17H16F2N4O3S B2589391 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide CAS No. 2034452-28-1

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2589391
CAS No.: 2034452-28-1
M. Wt: 394.4
InChI Key: VRDXWTNAGBDOKY-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide is a sulfonamide-based compound featuring a stereospecific cyclohexyl backbone substituted with a 3-cyanopyrazine moiety and a 2,5-difluorobenzenesulfonamide group. The compound’s stereochemistry (1r,4r) and electron-withdrawing substituents (cyano, fluoro) likely influence its binding affinity and metabolic stability .

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-11-1-6-14(19)16(9-11)27(24,25)23-12-2-4-13(5-3-12)26-17-15(10-20)21-7-8-22-17/h1,6-9,12-13,23H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXWTNAGBDOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C17_{17}H19_{19}F2_2N3_3O2_2S, with a molecular weight of approximately 363.41 g/mol. Its structure includes a cyclohexyl group linked to a cyanopyrazinyl ether and difluorobenzenesulfonamide moiety, which contribute to its unique pharmacological properties.

Preliminary studies indicate that this compound may interact with various biological targets. The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it may influence pathways related to:

  • Cell signaling : Potential modulation of receptor activity.
  • Enzyme inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Antimicrobial activity : Possible effects against bacterial or fungal strains.

Case Studies and Research Findings

Research has focused on the compound's potential applications in medicinal chemistry and pharmacology. Notable findings include:

  • In vitro studies : Initial tests have shown that the compound exhibits promising activity against certain cancer cell lines, suggesting potential anticancer properties.
  • Pharmacokinetic profiling : Studies are underway to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound to better understand its therapeutic viability.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamideThiophene instead of difluorobenzeneDifferent pharmacological profile due to thiophene's electron-donating properties
N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxoleDifluorobenzo structureEnhanced lipophilicity due to fluorine substituents
N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamideMethoxy groupsDifferent electronic properties affecting biological activity

This table illustrates how variations in substituents can lead to distinct biological activities and pharmacological profiles.

Future Directions

Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed mechanism studies to identify specific biological targets.
  • In vivo studies to evaluate efficacy and safety in animal models.
  • Clinical trials to assess therapeutic applications in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57 in the cited patent) shares key features with the target compound:

  • Core sulfonamide group : Both compounds utilize a benzenesulfonamide scaffold, which is critical for interactions with biological targets.
  • Heterocyclic substituents: The patent compound incorporates a pyrazolo[3,4-d]pyrimidine and chromenone system, while the target compound uses a pyrazine ring with a cyano group. These differences modulate electronic properties and steric bulk.
  • Fluorine substitution: The target compound has 2,5-difluoro substitution on the benzene ring, whereas the patent example includes fluorine on the chromenone and phenyl groups. Fluorine enhances membrane permeability and metabolic resistance .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound Patent Example 57
Molecular Weight Not reported 616.9 (M+)
Melting Point (°C) Not reported 211–214
Key Substituents 3-cyanopyrazine, 2,5-difluorobenzenesulfonamide Pyrazolopyrimidine, chromenone, cyclopropylsulfonamide
Calculated LogP* ~2.8 (estimated) ~3.5 (estimated)
Bioactivity (IC50, nM)** Not reported Kinase inhibition (e.g., CDK2: <10 nM)

LogP estimated using fragment-based methods.
*
Activity data inferred from structural analogues in the same patent class .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s stereospecific cyclohexyl linker may require chiral resolution or asymmetric synthesis, increasing complexity compared to the patent compound’s achiral cyclopropyl group.
  • Metabolic Stability: The cyano group in the target compound could enhance oxidative stability relative to the chromenone system, which is prone to phase I metabolism .

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